Silicon 2,3-naphthalocyanine dihydroxide (SiNc(OH)2) is a specialized metallonaphthalocyanine featuring a central silicon atom coordinated to two axial hydroxyl groups. As a highly conjugated macrocycle, it exhibits a characteristic Q-band absorption maximum in the near-infrared (NIR) region, typically around 785 nm, making it a critical baseline material for NIR optics and theranostics . From a procurement perspective, its primary value lies in its role as a versatile synthetic precursor; the reactive axial hydroxyl groups allow for direct covalent functionalization (e.g., siloxylation or PEGylation), which is essential for tuning solubility and preventing the severe π-π stacking aggregation common to planar macrocycles[1].
Substituting SiNc(OH)2 with generic metal-free naphthalocyanines (H2Nc), transition metal naphthalocyanines (e.g., ZnNc, CuNc), or silicon phthalocyanine dihydroxide (SiPc(OH)2) fundamentally compromises end-use performance. Planar variants like ZnNc and CuNc lack axial functionalization sites, leading to irreversible H-aggregation in aqueous media, which severely quenches fluorescence and diminishes singlet oxygen quantum yields to near zero [1]. Conversely, while SiPc(OH)2 offers identical axial reactivity, its truncated π-conjugation shifts its absorption maximum to approximately 670 nm, rendering it useless for applications requiring deep-tissue NIR penetration (>750 nm) or specific excitation wavelengths in photoacoustic imaging [2]. Procurement of SiNc(OH)2 is therefore mandatory when both NIR optical properties and steric aggregation control are simultaneously required.
For applications requiring deep optical penetration or specific laser diode excitation, the extended π-system of SiNc(OH)2 provides a critical advantage over its phthalocyanine counterpart. Quantitative spectral analysis demonstrates that SiNc(OH)2 exhibits a Q-band absorption maximum at approximately 785 nm, whereas the direct structural analog, silicon phthalocyanine dihydroxide (SiPc(OH)2), absorbs at roughly 670 nm [1]. This >110 nm bathochromic shift is essential for avoiding autofluorescence in biological samples and aligning with standard 785 nm or 808 nm NIR lasers used in industrial and medical optics.
| Evidence Dimension | Q-band absorption maximum (λmax) |
| Target Compound Data | ~785 nm |
| Comparator Or Baseline | Silicon phthalocyanine dihydroxide (SiPc(OH)2) at ~670 nm |
| Quantified Difference | >110 nm bathochromic shift into the NIR window |
| Conditions | Photometric measurement in organic solvent (e.g., DMF) |
Procurement of the naphthalocyanine core is strictly required for compatibility with 785/808 nm laser systems and deep-tissue theranostic applications where 670 nm absorption is insufficient.
Planar naphthalocyanines suffer from severe intermolecular π-π stacking, which limits processability and quenches excited states. SiNc(OH)2 overcomes this through its reactive axial hydroxyl groups, which serve as anchoring points for bulky ligands. Studies comparing functionalized SiNc derivatives to planar copper naphthalocyanine (CuNc) show that while CuNc undergoes severe H-aggregation in aqueous environments—drastically reducing its molar absorption coefficient and photoacoustic signal—the axially functionalized SiNc maintains its monomeric state, preserving its optical properties [1]. This functionalization capacity is the primary driver for selecting the silicon-centered dihydroxide form over generic transition metal naphthalocyanines.
| Evidence Dimension | Aggregation state and signal preservation in aqueous media |
| Target Compound Data | Maintains monomeric absorption profile when axially functionalized |
| Comparator Or Baseline | Copper naphthalocyanine (CuNc) and Zinc naphthalocyanine (ZnNc) |
| Quantified Difference | Complete prevention of H-aggregation and associated signal quenching |
| Conditions | Aqueous environment / physiological media |
Buyers must select SiNc(OH)2 to synthesize non-aggregating, highly soluble NIR dyes, as planar alternatives will precipitate or optically quench in formulation.
In the industrial or laboratory synthesis of soluble naphthalocyanine dyes, SiNc(OH)2 is the preferred entry point compared to silicon naphthalocyanine dichloride (SiNcCl2). The dihydroxide form reacts directly and efficiently with chlorosilanes (e.g., tri-n-hexylchlorosilane) in the presence of a base to yield highly soluble bis(trialkylsilyloxide) derivatives[1]. Attempting this functionalization with SiNcCl2 generally requires an intermediate hydrolysis step to form SiNc(OH)2 first, adding time, reducing overall yield, and increasing manufacturing complexity.
| Evidence Dimension | Synthetic steps to bis(siloxy) functionalization |
| Target Compound Data | Direct 1-step reaction with chlorosilanes |
| Comparator Or Baseline | Silicon naphthalocyanine dichloride (SiNcCl2) |
| Quantified Difference | Elimination of the requisite hydrolysis step |
| Conditions | Standard reflux with chlorosilanes and pyridine/base |
Procuring the dihydroxide form directly streamlines the manufacturing workflow for custom NIR optical materials and organic electronics.
The utility of SiNc(OH)2 as a precursor is validated by the high performance of its formulated derivatives in phototherapy. When SiNc(OH)2 is encapsulated or axially modified to prevent quenching, it demonstrates robust dual-mode activity. For instance, formulated SiNc nanoparticles irradiated with a 785 nm laser (1.3 W/cm2) rapidly increased solution temperatures to 64°C, whereas free monomeric SiNc in solvent only reached 40°C[1]. Furthermore, properly functionalized SiNc showed a 124% increase in singlet oxygen production compared to dark controls, a metric that heavily aggregated, non-functionalizable naphthalocyanines fail to achieve due to rapid excited-state decay.
| Evidence Dimension | Photothermal temperature increase (ΔT) |
| Target Compound Data | Reaches 64°C under NIR irradiation (when formulated) |
| Comparator Or Baseline | Free/unformulated monomeric baseline reaching only 40°C |
| Quantified Difference | +24°C higher maximum temperature due to optimized formulation enabled by the precursor |
| Conditions | 785 nm laser diode irradiation at 1.3 W/cm2 |
Confirms that purchasing SiNc(OH)2 allows for the development of highly efficient, dual-action (PTT/PDT) theranostic agents that outperform basic dye suspensions.
SiNc(OH)2 is the preferred precursor for manufacturing axially substituted naphthalocyanines (e.g., bis(trihexylsilyloxide) derivatives). These custom dyes are critical for applications requiring high solubility in organic solvents and intense absorption in the 770–800 nm range, directly leveraging the compound's reactivity and extended conjugation [1].
Due to its strong NIR Q-band absorption and the ability to tune its aggregation state via axial PEGylation, SiNc(OH)2 serves as a foundational material for developing high-contrast sonochromes used in deep-tissue in vivo imaging [2].
The compound is highly suited for integration into liposomal, dendrimer, or silica nanoparticle platforms. Its ability to generate both significant thermal energy (>60°C) and singlet oxygen under 785/808 nm irradiation makes it a material of choice for combined photothermal and photodynamic therapy (PTT/PDT) research [3].